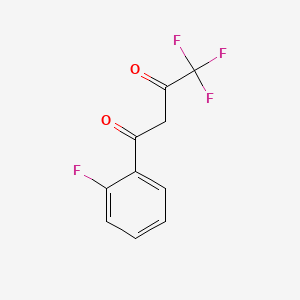
4,4,4-三氟-1-(2-氟苯基)丁烷-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is a chemical compound with the molecular formula C10H6F4O2. It is known for its unique structure, which includes both trifluoromethyl and fluorophenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
科学研究应用
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds have been used in the synthesis of various substances, suggesting a broad range of potential targets .
Mode of Action
It’s known that similar compounds can participate in various chemical reactions, such as schiff base condensation reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of nno ketoimines and in the extraction of trivalent lanthanides .
Result of Action
It’s known that similar compounds can participate in various chemical reactions, suggesting a potential for diverse molecular and cellular effects .
Action Environment
It’s known that similar compounds are stable under normal conditions and should be stored in a sealed container, away from heat sources .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetylacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is then isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is purified using techniques such as distillation and recrystallization to achieve the desired purity .
化学反应分析
Types of Reactions
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but lacks the fluorophenyl group.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a furan ring instead of a fluorophenyl group.
4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione: Features a thienyl group instead of a fluorophenyl group.
Uniqueness
4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
属性
IUPAC Name |
4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJUOMSUMXJFPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
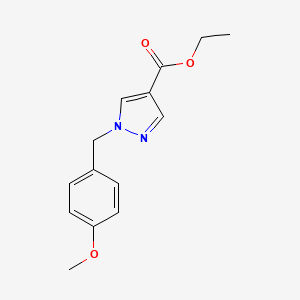
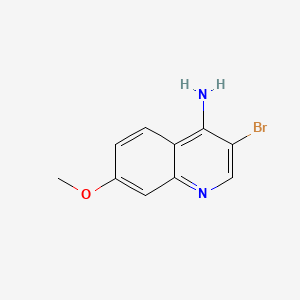

![2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B598297.png)
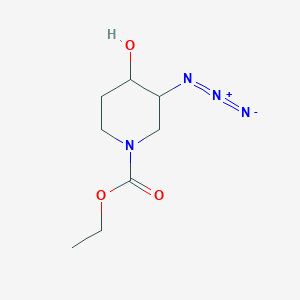
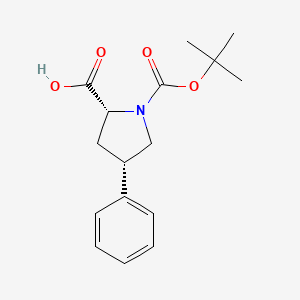
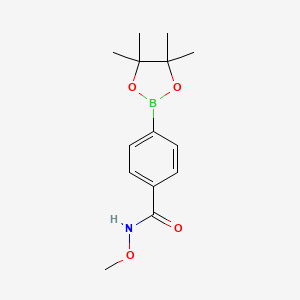
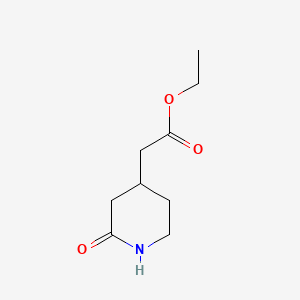
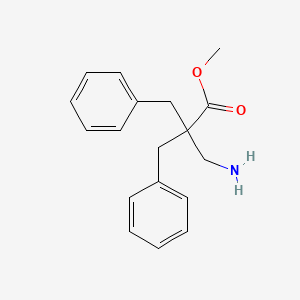
![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)
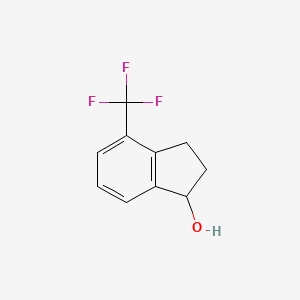
![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/new.no-structure.jpg)
![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)
![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)
